molecular formula C28H27FN2O3S B2930638 1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892760-18-8

1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2930638
CAS No.: 892760-18-8
M. Wt: 490.59
InChI Key: CISQUYRNVMUGKN-UHFFFAOYSA-N
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Description

1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Design and Synthesis : Research has led to the development of various derivatives of quinolin-4(1H)-one, showcasing methods for altering chemical structures to study their biological activity or chemical properties. For instance, the synthesis of novel quinolin-4(1H)-one derivatives with potential as fluorescent probes for Zn2+ ions demonstrates the compound's utility in developing sensitive, cell-permeable tools for biological research (Ohshima et al., 2010).

  • Chemical Stability and Reactions : The exploration of chemical reactions and stability of quinolin-4(1H)-one derivatives has been a subject of study. For example, the synthesis and characterization of new quinazolin-4-one compounds, highlighting strategies for achieving high yields and understanding their crystal structures and chemical behavior (Geesi, 2020).

Biological Applications and Potential

  • Antibacterial Evaluation : Some derivatives have been assessed for their antibacterial properties, contributing to the search for new antimicrobial agents. The synthesis of quinoline-3-carbaldehyde hydrazones, for instance, reveals compounds with potent cytotoxic properties against human tumor cell lines, suggesting potential applications in developing anticancer therapies (Korcz et al., 2018).

  • Pharmaceutical Research : The potential of quinolin-4(1H)-one derivatives in pharmaceutical applications is significant. Research on novel antibacterial 8-chloroquinolones shows the design of compounds with potent activities against both Gram-positive and Gram-negative bacteria, emphasizing the role of structural modifications in enhancing antibacterial efficacy (Kuramoto et al., 2003).

Advanced Materials and Sensing Applications

  • Sensing Technologies : Derivatives of quinolin-4(1H)-one are being explored for their applications in sensing technologies. For example, the development of fluorescent chemosensors for pH showcases the versatility of quinolin-4(1H)-one derivatives in creating tools for environmental monitoring, medical diagnostics, and research purposes (Halder et al., 2018).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-9-8-14-30(17-20)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-6-3-7-13-22)19-31(25)18-21-10-4-2-5-11-21/h2-7,10-13,15-16,19-20H,8-9,14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISQUYRNVMUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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